Capillene

Anti-apoptotic Hepatoprotection Liver Disease

Capillene (also known as agropyrene) is an aromatic polyacetylene—specifically a phenyl-substituted 2,4-hexadiynylbenzene—first isolated from Artemisia dracunculus (tarragon) and subsequently identified as a major constituent in essential oils of numerous Artemisia species, including A. capillaris, A.

Molecular Formula C12H10
Molecular Weight 154.21 g/mol
CAS No. 520-74-1
Cat. No. B1229787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapillene
CAS520-74-1
Molecular FormulaC12H10
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC#CC#CCC1=CC=CC=C1
InChIInChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,9H2,1H3
InChIKeyWXQYRBLGGSLJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capillene (CAS 520-74-1): A Phenylpolyacetylene from Artemisia Species with Distinctive Structural and Bioactivity Profiles


Capillene (also known as agropyrene) is an aromatic polyacetylene—specifically a phenyl-substituted 2,4-hexadiynylbenzene—first isolated from Artemisia dracunculus (tarragon) and subsequently identified as a major constituent in essential oils of numerous Artemisia species, including A. capillaris, A. scoparia, and A. campestris [1]. Belonging to the class of benzene and substituted derivatives, it possesses a conjugated diyne system that confers unique chemical reactivity and underlies its documented antimicrobial, cytotoxic, and insecticidal properties [2]. Unlike many structurally related phenylpropanoids or monoterpenes commonly found in Artemisia essential oils, capillene's polyacetylene backbone distinguishes it as a marker compound for specific chemotypes and a key contributor to the bioactivity of crude extracts and formulations .

Chemotaxonomic marker and bioactive probe for Artemisia/Glebionis chemotype studies
Cell-model endpoint review: cytotoxicity screening across cancer and normal cell lines
Antimicrobial screening context and insecticidal bioassay reference standard
TGF-β1 pathway research: apoptosis model-response comparator tool

Capillene (CAS 520-74-1) Procurement: Why Structural Analogs and Crude Extracts Fail as Substitutes


Interchanging capillene with its closest structural analog, capillin, or with crude Artemisia essential oils is not scientifically justified due to fundamental differences in stability, bioactivity, and potency. Capillene undergoes autoxidation to capillin during storage, with a 38% reduction in capillene content and a 47-fold increase in capillin content observed after one year [1]. This chemical instability means that aged or improperly stored materials—or extracts standardized solely to total polyacetylene content—will have profoundly altered bioactivity profiles. Furthermore, direct comparative studies reveal that while capillin is often the dominant active constituent in certain assays, capillene demonstrates comparable or superior potency in others, particularly in cytotoxic assays against specific cancer cell lines [2]. Crude essential oils, even those rich in capillene (e.g., 32.7–40.1% in A. capillaris), contain variable amounts of other bioactives like β-pinene, β-caryophyllene, and eugenol that introduce confounding pharmacological effects and batch-to-batch inconsistency . For reproducible research and industrial applications, isolated, characterized, and freshly supplied capillene is essential.

Storage Aged or improperly stored materials may contain elevated capillin due to autoxidation, shifting bioactivity profiles
Potency Capillin and 2,4-pentadiynylbenzene show differing cell-line potency; assay-response context may not transfer directly
Extracts Crude essential oils contain confounding bioactives and variable alkyne content; endpoint reproducibility may shift

Capillene (CAS 520-74-1) Technical Differentiation: Quantitative Comparative Evidence Against Closest Analogs


Capillene Exhibits Sub-Microgram Anti-Apoptotic Potency Comparable to Capillin in TGF-β1-Induced Hepatocyte Apoptosis

In a screen of nine Artemisia capillaris spica (ACS) constituents, only capillin and capillene demonstrated inhibitory activity against TGF-β1-induced apoptosis in McA-RH8994 rat hepatoma cells. Both compounds were active at submicrogram per milliliter concentrations, with the effects confirmed in rat primary cultured hepatocytes [1]. This shared potent anti-apoptotic activity distinguishes these two polyacetylenes from other ACS ingredients, which showed no evident activity in the same assay.

Anti-apoptotic activity
Head-to-head
Capillene and capillin both active at submicrogram/mL; other ACS constituents inactive
Reported apoptosis pathway-response context
TGF-β1 model, rat hepatoma cells; IC50 not provided
Anti-apoptotic Hepatoprotection Liver Disease

Capillene and Capillin Content in Artemisia Extracts Inversely Correlate Over Storage: Capillene Decreases by 38% While Capillin Increases 47-Fold

Analysis of Artemisia scoparia essential oil immediately after drying (EOI) versus after one year of storage (EOS) revealed significant compositional shifts. Capillene content decreased from 57.2% to 35.2%, a relative reduction of 38.5%, while capillin content increased from 0.15% to 7.1%, a 47.3-fold increase [1]. This autoxidation of capillene to capillin fundamentally alters the bioactivity profile of stored extracts and highlights the chemical instability of capillene under ambient conditions.

Storage stability
Head-to-head
Capillene 38% decrease; capillin 47-fold increase over 1 year
Autoxidation shift may alter bioactivity interpretation
A. scoparia EO, ambient storage, GC-MS
Chemical Stability Quality Control Natural Product Chemistry

Capillene and 2,4-Pentadiynylbenzene Exhibit Comparable Sub-μg/mL Cytotoxicity Across Human Cancer Cell Lines, with Capillene Showing Superior Potency Against A375 Melanoma

In a 2025 study, capillene and its structural analog 2,4-pentadiynylbenzene (1-phenyl-2,4-pentadiyne) were isolated from Artemisia campestris and tested against three human tumor cell lines and one non-tumor line. Capillene exhibited IC50 values ranging from 0.14 to 0.52 μg/mL, while 2,4-pentadiynylbenzene showed IC50 values from 0.25 to 0.45 μg/mL [1]. Notably, capillene was approximately 1.8-fold more potent than 2,4-pentadiynylbenzene against A375 melanoma cells (0.14 μg/mL vs. 0.25 μg/mL) and nearly equipotent against CaCo2 colorectal adenocarcinoma cells (0.52 μg/mL vs. 0.45 μg/mL). Both compounds were orders of magnitude more potent than the crude essential oil, which had IC50 values of 7.55–23.05 μg/mL.

Cytotoxicity panel
Head-to-head
Capillene IC50 0.14–0.52 μg/mL; 1.8-fold more potent vs A375 than analog
Supports cell-model response context
MTT assay, tumor and non-tumor lines
Cytotoxicity Anticancer Natural Product Pharmacology

Capillene Dominates Essential Oil Composition of A. capillaris (26-33%) and G. segetum (53%), Distinguishing These Chemotypes from Capillin-Rich Species

Comparative GC-MS analyses reveal that capillene is the principal polyacetylene in specific Artemisia and Glebionis species. In A. capillaris essential oil, capillene constitutes 26.01–32.7% of the total composition, significantly exceeding β-pinene (8.55–18.38%) and β-caryophyllene (8.80–13.70%) [1]. In Glebionis segetum, capillene reaches 53.4%, whereas the related species G. coronaria is dominated by capillin (65.9%) [2]. These quantitative differences establish distinct chemotypes and provide a chemical fingerprint for species authentication and extract standardization.

Chemotype dominance
Cross-study
26–33% in A. capillaris; 53.4% in G. segetum; capillin dominant in G. coronaria
Chemotaxonomic marker for species authentication
GC-MS of hydrodistilled essential oils
Chemotaxonomy Essential Oil Composition Quality Control

Capillene and 2,4-Pentadiynylbenzene Demonstrate Comparable Insecticidal Efficacy Against Spodoptera littoralis Larvae, with Capillene Predominating in Bioactive Extracts

The essential oil of Artemisia campestris subsp. campestris (ACC), rich in alkynes (59.04%) with capillene as the predominant component (40.03%), exhibited promising insecticidal activity against Spodoptera littoralis larvae [1]. The study isolated and evaluated both capillene and 2,4-pentadiynylbenzene, confirming that the insecticidal activity of the crude EO is attributable to these phenylpolyacetylenes. While specific LD50 or LC50 values are not reported in the abstract, the study highlights that both alkyne compounds contribute to the observed efficacy and that ACC represents a promising botanical insecticide candidate.

Insecticidal efficacy
Class-level
Capillene-rich EO active against S. littoralis larvae; capillene is major alkyne (40%)
Supports botanical insecticide screening context
Exact LD50/LC50 not reported in abstract
Insecticidal Botanical Pesticide Agricultural Chemistry

Capillene's Broad-Spectrum Antibiotic Activity Defines the Efficacy of Graminis rhizoma, Distinguishing It from Other Polyynes Lacking This Therapeutic Utility

Capillene (agropyrene) constitutes approximately 95% of the essential oil of Graminis rhizoma (couch grass root) and is recognized as the efficacy-determining constituent for this herbal drug's broad-spectrum antibiotic activity [1]. While specific MIC values against individual pathogens are not provided in the available excerpt, the literature confirms that capillene possesses a broad antibiotic effect, and synthetic capillene derivatives have been evaluated for antibacterial activity [2]. This established role as a principal active pharmaceutical ingredient in a traditional herbal medicine differentiates capillene from structurally related polyacetylenes that lack documented clinical or traditional use.

Antibiotic role
Supporting
~95% of Graminis rhizoma EO; efficacy-determining for broad-spectrum antibiotic activity
Supports antimicrobial screening context
Quantitative MIC data not in source
Antimicrobial Phytotherapy Natural Antibiotic

Capillene (CAS 520-74-1): High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Anticancer Drug Discovery: Prioritizing Capillene for Melanoma (A375) and Breast Cancer (MDA-MB-231) Lead Optimization

Based on the 2025 cytotoxicity study showing IC50 values of 0.14 μg/mL against A375 melanoma and 0.22 μg/mL against MDA-MB-231 breast cancer cells [1], capillene represents a high-potency natural product scaffold for anticancer drug discovery. Procurement of purified, freshly synthesized capillene is essential to avoid the confounding effects of autoxidation to capillin and to enable reproducible structure-activity relationship (SAR) studies. Compared to the structurally related 2,4-pentadiynylbenzene, capillene demonstrates superior potency against melanoma cells, making it the preferred choice for programs targeting this indication.

Quality Control and Standardization of Artemisia-Derived Herbal Medicines and Nutraceuticals

Capillene content varies dramatically between species (e.g., 26–33% in A. capillaris vs. <1% in A. scoparia) and changes significantly upon storage due to autoxidation [2]. For manufacturers of Artemisia capillaris-based products (e.g., Inchin-ko-to formulations) or Glebionis segetum essential oils, a high-purity capillene reference standard is indispensable for HPLC or GC-MS quantification. This enables batch-to-batch consistency, verification of proper storage conditions, and differentiation from capillin-dominant adulterants or misidentified species. Procurement of a certified analytical standard of capillene is a critical component of any robust quality control program for these botanicals.

Botanical Insecticide Development Targeting Lepidopteran Pests

The demonstrated insecticidal activity of capillene-rich Artemisia campestris essential oil against Spodoptera littoralis larvae [3] positions capillene as a lead compound for the development of botanical insecticides. For formulation scientists and agrochemical researchers, purified capillene serves as both an analytical marker for quantifying active ingredient content in plant extracts and as a starting material for semi-synthetic derivatization to improve stability, potency, or field performance. Unlike crude essential oils, which exhibit variable alkyne content (36–59% total alkynes), standardized capillene-based formulations could offer predictable, reproducible pest control.

Mechanistic Studies of TGF-β1-Mediated Apoptosis in Liver Disease

Capillene, alongside capillin, is one of only two Artemisia capillaris constituents with demonstrated anti-apoptotic activity at submicrogram per milliliter concentrations in TGF-β1-induced hepatocyte apoptosis models [4]. For researchers investigating the molecular mechanisms of liver fibrosis, cirrhosis, or hepatocellular injury, capillene provides a chemically defined tool compound to dissect signaling pathways independent of the confounding effects of crude extracts. Given the established clinical use of Inchin-ko-to for liver disorders, procurement of high-purity capillene enables in vitro and in vivo studies to validate its specific contribution to the therapeutic effects of this traditional formula.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and apoptosis pathway-response context
Herbal medicine QC and chemotyping
Species-specific chemotype marker
GC-MS content verification and extract standardization
Botanical insecticide screening
Alkyne content and purity
Insecticidal bioassay endpoint review
TGF-β1 apoptosis pathway research
Anti-apoptotic assay context
Hepatocyte model-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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